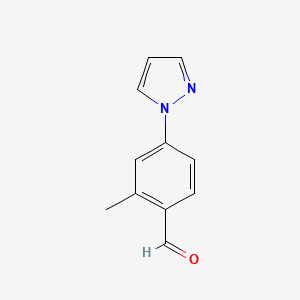

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: 2-Methyl-4-(1H-pyrazol-1-yl)benzoic acid.

Reduction: 2-Methyl-4-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde serves as an important intermediate in the synthesis of pyrazole-based pharmaceuticals. Research indicates its efficacy in developing compounds targeting neurological disorders, enhancing drug efficacy and specificity .

Case Study: Neurocognitive Disorders

A study explored the potential of pyrazole derivatives, including this compound, as positive allosteric modulators of M4 muscarinic acetylcholine receptors. The findings suggested that these compounds could improve cognitive function in models of neurodegeneration, indicating promising therapeutic avenues for conditions like Alzheimer's disease .

Agricultural Chemistry

Building Block for Agrochemicals:

This compound is utilized in the formulation of agrochemicals, particularly as a precursor for effective pesticides and herbicides. Its structural properties contribute to the development of compounds that enhance crop protection while promoting sustainable agricultural practices .

Example Application: Pesticide Development

Research has demonstrated that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests, thereby supporting its role in modern pest management strategies.

Material Science

Advanced Materials Synthesis:

The compound is being investigated for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure allows for enhanced durability and chemical resistance in materials used in various industrial applications .

Data Table: Material Properties Comparison

| Property | This compound | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Enhanced | Standard |

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound functions as a reagent aiding in the detection and quantification of various substances. Its application improves the accuracy and reliability of laboratory results .

Case Study: Quantitative Analysis

A study utilized this compound in chromatographic methods to quantify specific analytes in complex mixtures. The results demonstrated its effectiveness in enhancing detection limits compared to traditional reagents.

Organic Synthesis

Facilitator of Complex Molecule Formation:

The compound plays a crucial role in organic synthesis processes, enabling researchers to create complex molecules efficiently. This capability is vital for various industrial applications where high specificity and yield are required .

Example Reaction Pathway:

A common synthetic route involves the reaction of this compound with amines to form imines, which can further undergo transformations to yield diverse chemical entities.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, which may contribute to its biological activity .

Comparación Con Compuestos Similares

- 4-(1H-Pyrazol-1-yl)benzaldehyde

- 2-(1H-Pyrazol-1-yl)benzaldehyde

- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Comparison: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of a methyl group at the second position of the benzene ring, which can influence its reactivity and biological activity compared to its analogs. The position of the methyl group can affect the electronic distribution and steric properties, leading to differences in how the compound interacts with other molecules and targets .

Actividad Biológica

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry, agricultural chemistry, and material science. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and potential applications.

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

Research has indicated that compounds containing the pyrazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with a 1H-pyrazole scaffold have shown effectiveness against lung, brain, colorectal, renal, and breast cancers. Specifically, derivatives have been reported to inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Antimicrobial Properties : this compound has been explored for its antimicrobial potential. Recent evaluations revealed that related pyrazole compounds exhibited significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anti-inflammatory Effects : Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Some compounds have shown comparable efficacy to established anti-inflammatory drugs like indomethacin in various models of inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole compounds can interact with specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit topoisomerase II or other key enzymes that are crucial in cellular proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activity by binding to active sites on proteins, leading to altered signaling pathways that influence cell growth and apoptosis.

- Chemical Reactivity : The aldehyde group allows for potential covalent bonding with nucleophilic residues in proteins, which can disrupt normal biological functions.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A study synthesized various 1H-pyrazole derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. Results indicated significant growth inhibition, particularly in breast and liver cancer cells .

- Antimicrobial Evaluation : Another research effort focused on synthesizing novel pyrazole derivatives and assessing their antimicrobial activity. Compounds demonstrated MIC values lower than standard antibiotics against several bacterial strains .

Applications

The versatility of this compound extends beyond pharmacology:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Agricultural Chemistry : The compound is utilized in developing agrochemicals, contributing to sustainable agricultural practices by enhancing pesticide efficacy.

- Material Science : Research into advanced materials has identified potential applications for this compound in creating durable polymers and coatings .

Propiedades

IUPAC Name |

2-methyl-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRBBGULNYWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650869 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-89-2 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.